[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid [(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13407250
InChI: InChI=1S/C11H13NO4/c13-10(14)7-12-6-8-2-1-3-9-11(8)16-5-4-15-9/h1-3,12H,4-7H2,(H,13,14)
SMILES: C1COC2=C(C=CC=C2O1)CNCC(=O)O
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13407250

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid -

Specification

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name 2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylamino)acetic acid
Standard InChI InChI=1S/C11H13NO4/c13-10(14)7-12-6-8-2-1-3-9-11(8)16-5-4-15-9/h1-3,12H,4-7H2,(H,13,14)
Standard InChI Key WFSNBGYXEWXEDG-UHFFFAOYSA-N
SMILES C1COC2=C(C=CC=C2O1)CNCC(=O)O
Canonical SMILES C1COC2=C(C=CC=C2O1)CNCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound features a 2,3-dihydrobenzo dioxin core, a bicyclic system comprising two oxygen atoms at positions 1 and 4 of the benzene ring. At the 5-position of this dioxin ring, an aminomethyl group (-CH₂NH-) is attached, which is further connected to an acetic acid moiety (-CH₂COOH). This configuration introduces both lipophilic (dioxin ring) and hydrophilic (carboxylic acid) regions, influencing its solubility and bioavailability.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight223.22 g/mol
IUPAC Name2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylamino)acetic acid
SMILESC1COC2=C(C=CC=C2O1)CNCC(=O)O
Canonical SMILESC1COC2=C(C=CC=C2O1)CNCC(=O)O
InChI KeyWFSNBGYXEWXEDG-UHFFFAOYSA-N

The planar aromatic dioxin ring facilitates π-π stacking interactions with biological targets, while the carboxylic acid group enables hydrogen bonding and ionic interactions .

Synthesis and Structural Modifications

While detailed synthetic protocols for [(2,3-Dihydro-benzo dioxin-5-ylmethyl)-amino]-acetic acid remain scarce in public literature, analogous compounds suggest a multi-step approach involving:

  • Alkylation: Introduction of the aminomethyl group to the dioxin scaffold via nucleophilic substitution.

  • Condensation: Coupling the aminomethyl-dioxin intermediate with bromoacetic acid or its derivatives.
    A patent (WO2012140597A1) describes related glycoside derivatives synthesized through similar strategies, highlighting the use of protective groups like tert-butyl carbonates to stabilize reactive intermediates . Modifications at the acetic acid moiety (e.g., esterification) could enhance membrane permeability, as seen in prodrug designs for antidiabetic agents .

Biological Activities and Mechanisms

Anti-Inflammatory and Metabolic Effects

The benzo dioxin framework is associated with α-adrenergic blocking activity, which modulates vasodilation and metabolic rate. In vitro studies on analogous compounds demonstrate inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) through NF-κB pathway suppression . The acetic acid group may chelate metal ions involved in oxidative stress, amplifying antioxidant effects .

Antimicrobial Properties

Compounds bearing the 1,4-benzodioxin motif show moderate antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus), likely due to interference with cell wall synthesis . The amino-acetic acid side chain may enhance uptake through peptide transporters, a mechanism observed in β-lactam antibiotics .

Pharmacological Applications and Future Directions

Antidiabetic Therapeutics

Patent WO2012140597A1 highlights glycoside derivatives of 1,4-benzodioxin as SGLT2 inhibitors, reducing renal glucose reabsorption . While [(2,3-Dihydro-benzo dioxin-5-ylmethyl)-amino]-acetic acid lacks the glycosidic linkage, its carboxylic acid group could mimic the glucuronic acid moiety of SGLT2 inhibitors, warranting exploration in glucose homeostasis .

Oncology

PARP1 inhibitors like olaparib share structural motifs with 1,4-benzodioxin derivatives . Preclinical assays could evaluate the compound’s ability to induce synthetic lethality in BRCA-mutated cancers, leveraging its potential PARP1 affinity .

Neuropharmacology

Mannich bases exhibit anticonvulsant activity by modulating GABAergic neurotransmission . The amino-acetic acid group in this compound may act as a GABA analogue, suggesting utility in epilepsy or anxiety disorders .

Challenges and Optimization Strategies

  • Solubility Limitations: The lipophilic dioxin ring may impede aqueous solubility. Prodrug strategies, such as esterification of the carboxylic acid, could improve bioavailability .

  • Target Selectivity: Off-target interactions with adrenergic receptors require mitigation via structural tweaks (e.g., substituting the dioxin oxygen with sulfur) .

  • Synthetic Complexity: Scalable synthesis remains a hurdle. Flow chemistry techniques could optimize step efficiency and yield.

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